![molecular formula C9H8ClN3OS2 B2409783 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 956206-97-6](/img/structure/B2409783.png)
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a sophisticated organic compound notable for its diverse applications across various scientific fields. It is characterized by its unique structure, combining pyrazole and thiazolone moieties, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process:
Step 1: : Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole. This involves chlorination of 1,3-dimethylpyrazole using reagents like phosphorus oxychloride.
Step 2: : Formation of the thiazolone ring via a cyclization reaction. Typically, reagents such as thiourea and α-haloketones are used.
Step 3: : The final condensation step where 5-chloro-1,3-dimethyl-1H-pyrazole is coupled with the thiazolone precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial context, production may be scaled up using optimized reaction conditions, catalysts to enhance yield, and automated processes to maintain consistency. Solvents like dimethyl sulfoxide or methanol might be used, and reaction temperatures carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The sulfur atom in the thiazolone ring can undergo oxidation forming sulfoxides or sulfones.
Reduction: : Reductive amination can be employed to modify the pyrazole ring.
Substitution: : Halogen atoms (like chlorine) can be substituted by other groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products
The products formed vary based on the reaction type but may include sulfoxides, sulfones, substituted pyrazoles, and various aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Bioactive Compound: : Exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
Medicine
Pharmacology: : Investigated for its anti-inflammatory and anticancer properties.
Industry
Agriculture: : Used in the formulation of pesticides due to its ability to inhibit specific enzyme functions in pests.
Material Science: : Applied in the development of novel materials with enhanced properties.
Mecanismo De Acción
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one exerts its effects by interacting with molecular targets such as enzymes and receptors. In antimicrobial applications, it inhibits bacterial enzyme activity, leading to cell death. In medicinal contexts, it may interfere with signaling pathways crucial for cancer cell proliferation.
Comparación Con Compuestos Similares
Compared to other pyrazole-thiazolone compounds, 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one stands out due to its specific substituents, which enhance its chemical stability and bioactivity.
Similar Compounds
5-[(Z)-(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Lacks the chlorine atom, resulting in different reactivity.
5-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Geometric isomer, exhibiting different physical and chemical properties.
This compound's unique structure and versatile applications make it a subject of ongoing research in multiple scientific domains.
Propiedades
IUPAC Name |
(5Z)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS2/c1-4-5(7(10)13(2)12-4)3-6-8(14)11-9(15)16-6/h3H,1-2H3,(H,11,14,15)/b6-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALEHURGJXLRX-UTCJRWHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)NC(=S)S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C\2/C(=O)NC(=S)S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2409701.png)
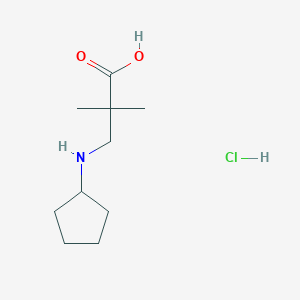
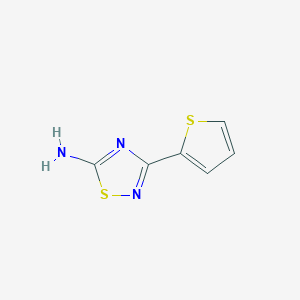
![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
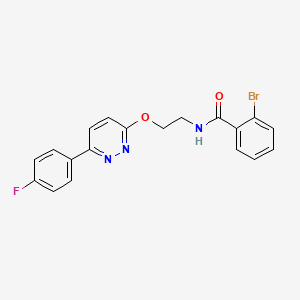
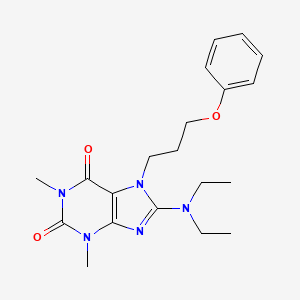
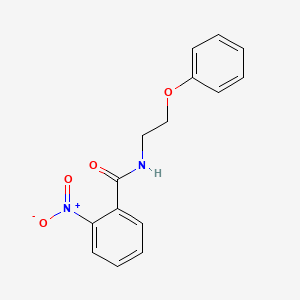
![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
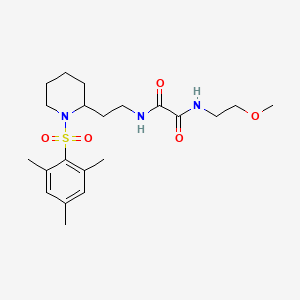
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)
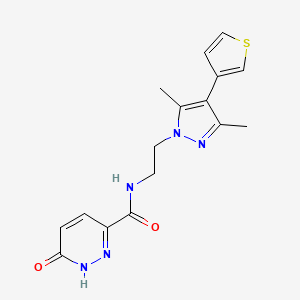
![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
